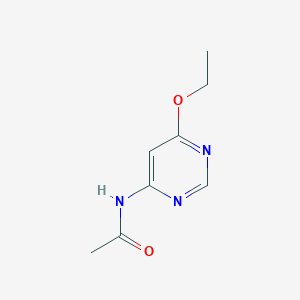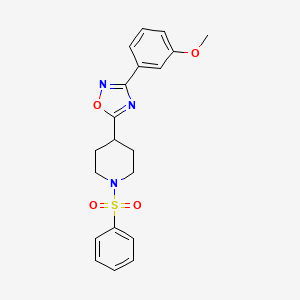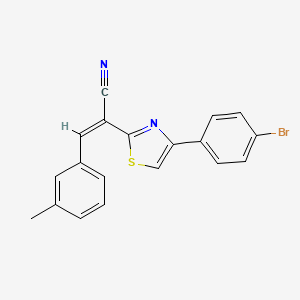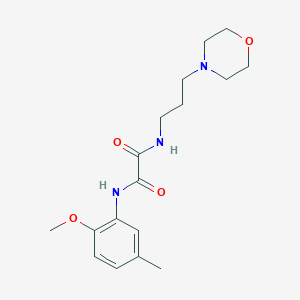
3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Enzyme Inhibition
Sulfonamide derivatives have been synthesized and studied for their bioactivity, including cytotoxicity against tumor cells and inhibition of enzymes like carbonic anhydrase. These compounds exhibit potential as anticancer agents due to their ability to inhibit specific isoforms of human carbonic anhydrase, which plays a role in various physiological processes including pH regulation and CO2 transport. Such inhibitors are valuable for designing anticancer strategies targeting tumor-specific isoforms of the enzyme (Gul et al., 2016).
COX-2 Inhibition for Pain Management
The selective inhibition of cyclooxygenase-2 (COX-2) by sulfonamide derivatives highlights their application in pain management and anti-inflammatory treatments. The introduction of a fluorine atom into these molecules has been shown to enhance COX-2 selectivity, offering insights into the design of potent and selective COX-2 inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrobial and Antifungal Applications
Sulfonamide compounds have been evaluated for their antimicrobial and antifungal activities. Specific derivatives have shown potent activity against a range of bacteria and fungi, suggesting their potential development into new antimicrobial agents. This includes the design and synthesis of novel compounds with enhanced activity and selectivity against pathogenic organisms (Tiwari et al., 2018).
Fluorescence and Sensing Applications
Sulfonamide derivatives have been utilized in the development of fluorescent probes for sensing applications. The design of specific fluorophores incorporating sulfonamide groups for the detection of metal ions like Zn2+ demonstrates the versatility of these compounds in creating sensitive and selective sensors for environmental and biological monitoring (Coleman et al., 2010).
Corrosion Inhibition
Research into the use of piperidine derivatives, including those with sulfonamide functional groups, in corrosion inhibition provides insights into their application in protecting metals against corrosion. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest that sulfonamide compounds can effectively bind to metal surfaces, offering protection against corrosion in industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-27-18-8-6-15(12-16(18)21)29(25,26)22-10-11-28-19-9-7-17(23-24-19)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWHJTTZDJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)
![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)


![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)



![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2734662.png)
